molecular formula C20H18ClN3O5S B305572 Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B305572
M. Wt: 447.9 g/mol
InChI Key: AJNMVQIVUKYAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry.

Mechanism of Action

The exact mechanism of action of Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth or survival of microorganisms or cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of bacterial growth: This compound has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic processes.
2. Anti-inflammatory effects: Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been shown to reduce inflammation in animal models by inhibiting the production of inflammatory cytokines.
3. Anticancer effects: Some studies have suggested that this compound may have anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

Some of the advantages of using Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate in lab experiments include:
1. High potency: This compound has been shown to have high potency against various microorganisms and cancer cells.
2. Broad-spectrum activity: Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been shown to have activity against a broad range of bacterial strains and cancer cell types.
Some of the limitations of using Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate in lab experiments include:
1. Limited solubility: This compound has limited solubility in water, which may affect its bioavailability and efficacy.
2. Lack of toxicity data: There is limited information available on the toxicity of this compound, which may limit its use in certain applications.

Future Directions

Some of the future directions for research on Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate include:
1. Optimization of synthesis method: Further optimization of the synthesis method may lead to more efficient and cost-effective production of this compound.
2. Mechanistic studies: More studies are needed to elucidate the exact mechanism of action of this compound, which may help to identify new targets for drug development.
3. Toxicity studies: More studies are needed to evaluate the toxicity of this compound, which may help to determine its safety for use in humans.
4. Clinical trials: Further clinical trials are needed to evaluate the efficacy and safety of this compound in humans, particularly in the treatment of infectious diseases and cancer.

Synthesis Methods

The synthesis of Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves a series of chemical reactions. The starting materials include 2-chlorobenzoic acid, ethyl 2-aminoacetate, 4-methoxybenzyl chloride, and thiosemicarbazide. The reaction steps involve the formation of intermediate compounds, which are then subjected to further reactions to produce the final product.

Scientific Research Applications

Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been studied for its potential applications in medicine and biochemistry. Some of the areas of research include:
1. Antimicrobial activity: Studies have shown that this compound has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
2. Anti-inflammatory activity: Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate has been shown to exhibit anti-inflammatory activity in animal models.
3. Anticancer activity: Some studies have suggested that this compound may have potential as an anticancer agent, although further research is needed to confirm this.

properties

Product Name

Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

ethyl 2-chloro-5-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H18ClN3O5S/c1-3-28-19(26)15-10-13(6-9-16(15)21)22-17(25)11-30-20-24-23-18(29-20)12-4-7-14(27-2)8-5-12/h4-10H,3,11H2,1-2H3,(H,22,25)

InChI Key

AJNMVQIVUKYAEK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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